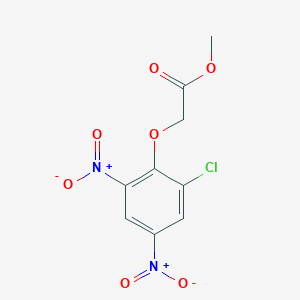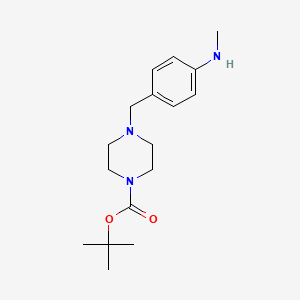![molecular formula C12H13ClF3N3O B1422332 1-(Chloroacetyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 1219827-59-4](/img/structure/B1422332.png)
1-(Chloroacetyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Descripción general
Descripción
“1-[5-(Trifluoromethyl)-2-pyridinyl]piperazine” is a chemical compound with the molecular formula C10H14F3N3. It has a molecular weight of 233.24 g/mol. The compound is available in crystalline chunks form and is yellow in color .
Molecular Structure Analysis
The IUPAC name for this compound is “1-[5-(trifluoromethyl)pyridin-2-yl]piperazine” and its InChI Key is BNMSJUIMZULLAS-UHFFFAOYSA-P . The SMILES representation of the compound is FC(F)(F)C1=CC=C([NH+]=C1)N1CC[NH2+]CC1 .Aplicaciones Científicas De Investigación
Arylpiperazine Derivatives in Scientific Research
Arylpiperazine derivatives have been recognized for their clinical applications, primarily in the treatment of depression, psychosis, or anxiety. These compounds are extensively metabolized, involving processes like CYP3A4-dependent N-dealkylation, leading to 1-aryl-piperazines. These metabolites are known for their serotonin receptor-related effects, among other neurotransmitter receptor affinities. The pharmacological actions of arylpiperazine derivatives, including their metabolism and distribution in tissues such as the brain, highlight their significance in neuroscience research (Caccia, 2007).
Piperazine and its derivatives are integral to the rational design of drugs, with therapeutic uses across a wide spectrum including antipsychotic, antidepressant, anticancer, and anti-inflammatory medications. The flexibility of the piperazine scaffold allows for significant variations in molecular design, influencing pharmacokinetic and pharmacodynamic properties of the resultant molecules (Rathi et al., 2016).
Research into piperazine's analogues, particularly in their role against Mycobacterium tuberculosis, reveals the compound's utility in designing potent anti-TB molecules. This demonstrates the versatility of piperazine-based structures in addressing various diseases, including multi-drug resistant strains of TB (Girase et al., 2020).
Safety and Hazards
The compound causes serious eye damage and severe skin burns. If swallowed, it’s advised to rinse the mouth and not induce vomiting. It’s also recommended to wear eye protection/face protection. If it gets in the eyes, rinse cautiously with water for several minutes. If contact lenses are present and easy to do, remove them and continue rinsing. Immediately call a poison center or doctor/physician if these symptoms persist .
Propiedades
IUPAC Name |
2-chloro-1-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3N3O/c13-7-11(20)19-5-3-18(4-6-19)10-2-1-9(8-17-10)12(14,15)16/h1-2,8H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLYSGNEYKGGLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetate](/img/structure/B1422251.png)
![6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-ylmethanol](/img/structure/B1422254.png)
![N1-[(1E)-(3-Chlorophenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine](/img/structure/B1422255.png)
![Methyl 2-{[amino(imino)methyl]thio}-3-oxobutanoate hydrochloride](/img/structure/B1422258.png)

![N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine](/img/structure/B1422261.png)

![6,8-Dibromoimidazo[1,2-b]pyridazine](/img/structure/B1422265.png)




